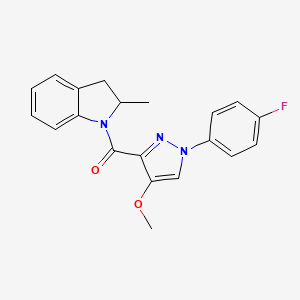

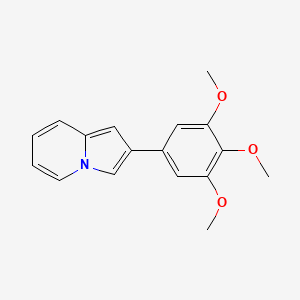

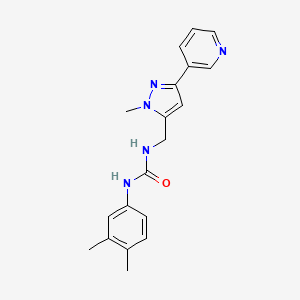

![molecular formula C22H24N4O6S B2501729 N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-{甲基[(氧戊环-2-基)甲基]磺酰胺}苯甲酰胺 CAS No. 868677-21-8](/img/structure/B2501729.png)

N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-{甲基[(氧戊环-2-基)甲基]磺酰胺}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis of a series of benzamide and benzene sulfonamide derivatives with antitubercular activity . The second paper focuses on a benzamide derivative with an acetoxy group, analyzing its molecular structure and antioxidant activity . These studies provide insights into the synthesis and properties of benzamide derivatives, which could be relevant to the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with various reagents such as hydroxylamine hydrochloride, formaldehyde, and sulphanilamide . The process often requires catalysts like sodium hydroxide or potassium hydroxide and involves multiple steps, including the formation of intermediates like isoxazoline. The final products are then characterized using techniques such as IR spectroscopy, 1H NMR, and elemental analysis to confirm their structures .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . X-ray diffraction provides information on the crystal system and lattice constants, while DFT calculations can predict geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. These analyses help in understanding the three-dimensional arrangement of atoms within the molecule and its electronic structure .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical species and its potential chemical reactivity. For example, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test, which is a measure of the compound's ability to donate electrons and neutralize free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can also be calculated using DFT. These properties include the enthalpy, entropy, and Gibbs free energy of the molecule, which are important for understanding its stability and reactivity under different conditions. The MEP and PES analyses contribute to the understanding of the molecule's chemical reactivity and potential interactions with biological targets, such as the Mycobacterium tuberculosis bacteria in the case of antitubercular activity .

科学研究应用

抗糖尿病特性

研究表明,1,3,4-恶二唑衍生物在体外表现出显著的抗糖尿病活性,如 α-淀粉酶抑制试验所示。这提示了在抗糖尿病药物或治疗方法的开发中潜在的应用 (Lalpara 等,2021)。

抗癌评估

多项研究合成了 1,3,4-恶二唑衍生物并对其抗癌特性进行了表征。例如,已对化合物进行了针对多种癌细胞系的测试,包括乳腺癌、肺癌、结肠癌和卵巢癌,一些衍生物显示出比参考药物更高的抗癌活性 (Ravinaik 等,2021)。

缓蚀

1,3,4-恶二唑衍生物的抑制能力已得到评估,可抑制硫酸中的低碳钢腐蚀,表明它们在保护工业设备和基础设施方面的应用。这些化合物作为缓蚀剂的有效性使其在材料科学中具有进一步探索的价值 (Ammal 等,2018)。

抗菌活性

对 1,3,4-恶二唑衍生物的研究还显示出有希望的抗菌活性,表明它们在开发新型抗菌剂中的潜在用途。这在抗生素耐药性不断增加的背景下尤为重要,突出了对具有有效作用机制的新型化合物的需求 (Aghekyan 等,2020)。

作用机制

未来方向

属性

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-26(14-18-7-4-12-31-18)33(28,29)19-10-8-15(9-11-19)20(27)23-22-25-24-21(32-22)16-5-3-6-17(13-16)30-2/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTJZMYSPXMLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)